MT2 Receptor Subtype Affinity: Tasimelteon Exhibits 4.4-Fold MT2 Selectivity Versus Ramelteon's 8-Fold MT1 Preference
Tasimelteon demonstrates a unique MT2-preferring binding profile among clinically available melatonin receptor agonists. In NIH-3T3 cells expressing recombinant human receptors, tasimelteon exhibits an MT2 Ki of 0.0692 nM versus an MT1 Ki of 0.304 nM, yielding a 4.4-fold higher affinity for MT2 [1]. This MT2-preferring profile contrasts markedly with ramelteon, which exhibits an MT1 Ki of 0.014 nM versus an MT2 Ki of 0.112 nM in CHO cells, corresponding to an 8.0-fold higher affinity for MT1 [2]. Agomelatine shows balanced, non-selective binding with MT1 Ki = 0.10 nM and MT2 Ki = 0.12 nM [2].
| Evidence Dimension | Melatonin MT1 and MT2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | MT1 Ki = 0.304 nM; MT2 Ki = 0.0692 nM (NIH-3T3 cells) |
| Comparator Or Baseline | Ramelteon: MT1 Ki = 0.014 nM, MT2 Ki = 0.112 nM (CHO cells); Agomelatine: MT1 Ki = 0.10 nM, MT2 Ki = 0.12 nM |
| Quantified Difference | Tasimelteon: 4.4-fold higher MT2 affinity; Ramelteon: 8.0-fold higher MT1 affinity; Agomelatine: 1.2-fold MT1/MT2 ratio (balanced) |
| Conditions | In vitro radioligand binding assays using cloned human MT1 and MT2 receptors expressed in NIH-3T3 or CHO-K1 cells |
Why This Matters
The MT2 receptor is believed to be the primary mediator of circadian rhythm phase-shifting; tasimelteon's 4.4-fold MT2 preference supports its demonstrated clinical efficacy in entraining circadian rhythms in Non-24, whereas ramelteon's MT1-preferring profile is associated with sleep onset promotion without demonstrated circadian entrainment capability.
- [1] Lavedan C, Forsberg M, Gentile AJ. Tasimelteon: a selective and unique receptor binding profile. Neuropharmacology. 2015;91:142-147. View Source
- [2] Williams WP 3rd, McLin DE 3rd, Dressman MA, Neubauer DN. Comparative Review of Approved Melatonin Agonists. Pharmacotherapy. 2016;36(9):1028-1041 (Table 4). View Source
